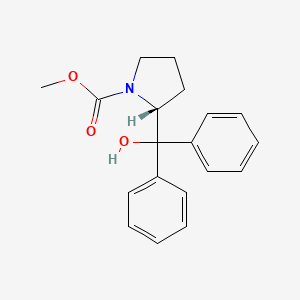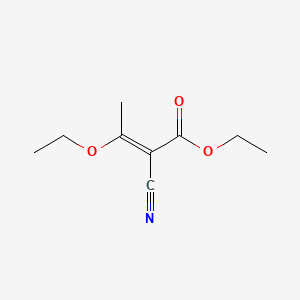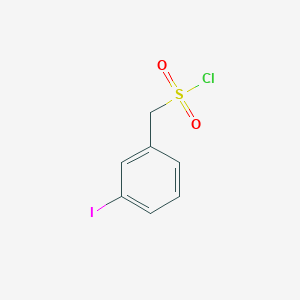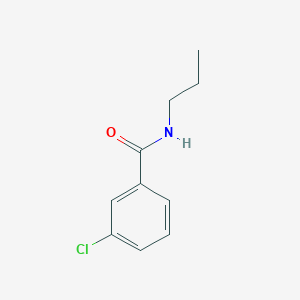
2-(Trifluoromethylthio)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been achieved by the condensation of diamines or amino (thio)phenols with CF3CN . A synthetic method of 2-trifluoromethyl benzamide has also been disclosed, which involves using 2, 3-dichlorotrifluorotoluene as a raw material .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
2-(Trifluoromethylthio)benzamide and its derivatives exhibit notable antimicrobial and antifungal properties. Research by Carmellino et al. (1994) on fluorinated benzisothiazol-3(2H)-ones and dithiobis(benzamides) showed significant activity against fungi and Gram-positive microorganisms, with some efficacy against Gram-negative strains as well (Carmellino et al., 1994).
Antiarrhythmic Properties
Banitt et al. (1977) and (1975) explored the synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides, demonstrating potent oral antiarrhythmic effects in mice. These findings indicate the potential use of such compounds in the development of new antiarrhythmic drugs (Banitt et al., 1977); (Banitt et al., 1975).
Anti-Influenza Virus Activity
Hebishy et al. (2020) described a new synthetic route for benzamide-based 5-aminopyrazoles showing remarkable activity against avian influenza virus, highlighting the potential of these compounds in antiviral therapies (Hebishy et al., 2020).
Synthesis Methods
Wang et al. (2007) discussed a new synthesis method for N-aryl-2-(benzylthio)benzamides, providing insights into the efficient production of these compounds (Wang et al., 2007).
Inhibitor of Vascular Endothelial Growth Factor Receptor-2
Research by Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their application in cancer treatment (Borzilleri et al., 2006).
Antipathogenic and Anti-Microbial Agents
Limban et al. (2011) synthesized and tested acylthioureas and benzamide derivatives for their interaction with bacterial cells, demonstrating significant anti-microbial and antipathogenic activities, particularly against biofilm-forming strains (Limban et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(trifluoromethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHJONWLHGXBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



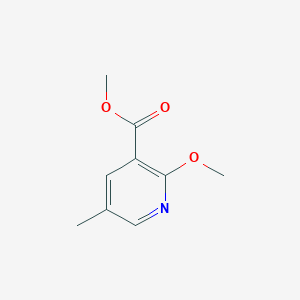
![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)


